molecular formula C21H44NO2+ B076396 Palmitoylcholine CAS No. 13100-90-8

Palmitoylcholine

Cat. No. B076396
CAS RN: 13100-90-8
M. Wt: 342.6 g/mol
InChI Key: ODYPFMHOOQOHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoylcholine, also known as N-palmitoylcholine, is a type of phospholipid that is found in various tissues and organs of the human body. It is a member of the lysophosphatidylcholine family and is synthesized through a specific enzymatic process. Palmitoylcholine has been the subject of numerous scientific studies due to its potential therapeutic applications in various fields, including cancer research, immunology, and neurology.

Scientific Research Applications

1. Wound Healing Applications

Palmitoylcholine, specifically in the form of a novel fatty acid conjugated tetrapeptide (Palmitoyl-GDPH), has demonstrated significant potential in accelerating wound healing. This was observed in a study where Palmitoyl-GDPH was applied to wounds in rats, resulting in enhanced re-epithelialization, increased collagen deposition, and reduced scar formation compared to controls. This supports its potential use as a therapeutic agent for wound healing (Fadilah et al., 2021).

2. Skin Anti-Aging Properties

The palmitoyl pentapeptide, specifically palmitoyl-lysine-threonine-threonine-lysine-serine (pal-KTTKS), is designed as a topical agent to stimulate collagen production and provide anti-wrinkle benefits. Clinical studies have shown that pal-KTTKS significantly reduces wrinkles and fine lines, affirming its effectiveness as a skin anti-aging agent (Robinson et al., 2005).

3. Cardiovascular Health

Palmitoylethanolamide, a derivative of palmitoylcholine, exhibits anti-inflammatory properties and shows promise in treating chronic arterial inflammation like atherosclerosis. It has been found to promote a proresolving macrophage phenotype, reduce plaque size, and stabilize atherosclerotic plaques, suggesting its potential as a therapeutic approach in cardiovascular health (Rinne et al., 2018).

4. Neurological Research

Studies have identified enzymes that mediate palmitoyl acyl transfer to PSD-95, a protein critical for synaptic plasticity in the nervous system. This underscores the role of palmitoylation, a process involving palmitoylcholine, in neural function and synaptic regulation (Fukata et al., 2004).

5. Anti-inflammatory and Analgesic Effects

N-Palmitoyl-ethanolamine, a component of palmitoylcholine, is known for its anti-inflammatory and analgesic effects in various disease models. Research has highlighted its effectiveness and potential use in therapy, although more studies are needed to fully understand its therapeutic applications (Saturnino et al., 2017).

properties

CAS RN

13100-90-8

Product Name

Palmitoylcholine

Molecular Formula

C21H44NO2+

Molecular Weight

342.6 g/mol

IUPAC Name

2-hexadecanoyloxyethyl(trimethyl)azanium

InChI

InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h5-20H2,1-4H3/q+1

InChI Key

ODYPFMHOOQOHEF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C

Other CAS RN

13100-90-8

synonyms

choline chloride palmitate
ichthycrinotoxin
palmitoylcholine
palmitoylcholine chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoylcholine
Reactant of Route 2
Reactant of Route 2
Palmitoylcholine
Reactant of Route 3
Reactant of Route 3
Palmitoylcholine
Reactant of Route 4
Reactant of Route 4
Palmitoylcholine
Reactant of Route 5
Reactant of Route 5
Palmitoylcholine
Reactant of Route 6
Reactant of Route 6
Palmitoylcholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.